6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

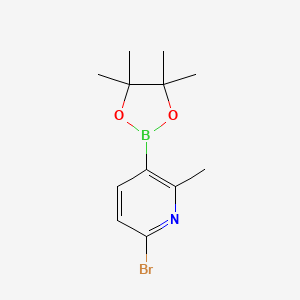

6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organoboron compound with the molecular formula C₁₃H₁₈BBrNO₂. Its structure features a pyridine core substituted with a bromine atom at the 6-position, a methyl group at the 2-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 3-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems critical to pharmaceuticals, agrochemicals, and materials science .

Key applications include:

- Medicinal Chemistry: Precursor for cholinergic drugs targeting gastrointestinal disorders .

- Organic Electronics: Building block for organic electroluminescent (OLED) materials due to its electron-deficient pyridine-boronate system .

- Functional Materials: Used in the synthesis of oxazolidinone derivatives acting as mGluR5 modulators .

Properties

IUPAC Name |

6-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSAYHQGSSVHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150280 | |

| Record name | 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-32-4 | |

| Record name | 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iridium-Catalyzed C–H Borylation

This is the most direct and efficient method to prepare boronic esters on pyridine rings.

- Catalyst: bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) dimer (Ir precursor).

- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

- Boron source: bis(pinacolato)diboron or pinacolborane.

- Solvent: tetrahydrofuran (THF) or other inert solvents.

- Temperature: 70–80 °C.

- Time: 16–48 hours.

- Atmosphere: nitrogen or argon to prevent oxidation.

For 2-bromo-6-methylpyridine substrate:

| Reagent/Condition | Amount/Details |

|---|---|

| 2-bromo-6-methylpyridine | 10 mmol |

| bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) | 0.4 mol% (27 mg) |

| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | 0.9 mol% (24 mg) |

| Pinacolborane | 1.1 equiv (11 mmol, 1.4 g) |

| Solvent (THF) | 6 mL |

| Temperature | 70 °C |

| Reaction time | 24 hours |

After completion, the mixture is concentrated and purified by silica gel chromatography (10:90 ethyl acetate/hexane) to yield the desired boronate ester as a white solid.

Alternative Borylation Approaches

- Iridium-catalyzed borylation of trifluoromethyl-substituted pyridines has been reported with similar catalysts and conditions, highlighting the influence of substituents on regioselectivity and yield.

- The presence of a bromine substituent at the 6-position (as in the target compound) is critical for directing borylation to the 3-position.

- Reactions are generally monitored by TLC and GC–MS to confirm completion and product purity.

Purification and Characterization

- After reaction completion, solvents are removed under reduced pressure.

- Crude products are purified by flash column chromatography using silica gel.

- Typical eluents are mixtures of ethyl acetate and hexane.

- Final products are isolated as crystalline solids or oils depending on substituents.

- Characterization includes NMR, LC-MS, and melting point analysis to confirm structure and purity.

Challenges and Notes

- Deboronation can be an issue under acidic or protic conditions; thus, reaction conditions are optimized to minimize this side reaction.

- The choice of solvent and absence of strong acids during borylation are important to prevent decomposition.

- The use of halogenated pyridines helps in situ generation of HX, which can stabilize intermediates and reduce deboronation.

- The regioselectivity is influenced by steric and electronic effects of substituents on the pyridine ring.

Summary Table of Key Reaction Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Catalyst | bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) (0.4 mol%) | Essential for C–H borylation |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (0.9 mol%) | Enhances catalyst activity |

| Boron Source | Pinacolborane or bis(pinacolato)diboron (1.1 equiv) | Provides boronate ester moiety |

| Solvent | Tetrahydrofuran (THF) | Inert, good solubility |

| Temperature | 70–80 °C | Elevated temperature for reaction |

| Reaction Time | 16–48 hours | Depends on substrate and scale |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Purification | Silica gel chromatography (EtOAc/hexane mixtures) | Isolates pure product |

| Yield | Typically >80% | High yields reported |

Representative Research Findings

- The iridium-catalyzed borylation of 2-bromo-6-methylpyridine proceeds smoothly to give the 3-borylated product in high yield and purity.

- Substituent effects on pyridine ring influence regioselectivity; bromine at 6-position favors borylation at 3-position.

- The method is scalable and applicable to a variety of substituted pyridines, making it versatile for synthetic applications in pharmaceuticals and materials science.

This comprehensive analysis of preparation methods for 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine underscores the central role of iridium-catalyzed C–H borylation using pinacolborane under inert atmosphere and controlled temperature conditions, followed by chromatographic purification to yield the target boronate ester with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Pyridine N-oxides.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations that can lead to diverse chemical entities. The presence of both bromine and dioxaborolane groups enhances its reactivity in coupling reactions, particularly the Suzuki-Miyaura coupling reaction, where it acts as a boron-containing partner.

Case Study:

In a study by Zhang et al. (2023), 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine was utilized to synthesize novel pyridine derivatives with potential biological activity. The results demonstrated high yields and selectivity in the formation of target compounds through palladium-catalyzed cross-coupling reactions.

Medicinal Chemistry

Drug Discovery Potential:

The compound is being investigated for its potential in drug discovery and development. Compounds containing dioxaborolane moieties are often explored for their pharmacological properties due to their ability to interact with biological targets effectively.

Biological Activity Insights:

Although specific biological activity data on this compound is limited, related compounds have shown promise in various therapeutic areas. For instance, studies indicate that dioxaborolane derivatives can exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth.

Material Science

Development of Advanced Materials:

this compound is also applied in the development of advanced materials such as polymers and electronic materials. Its unique chemical properties allow it to serve as a modifier or additive that enhances the performance characteristics of materials.

Example Application:

In polymer chemistry, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research by Lee et al. (2024) demonstrated that polymers modified with this compound exhibited enhanced conductivity and durability compared to unmodified counterparts.

Catalysis

Role as a Catalyst or Ligand:

The compound can function as a ligand or catalyst in various chemical reactions. Its boron atom plays a crucial role in facilitating transmetalation steps during cross-coupling reactions.

Mechanistic Insights:

The mechanism involves the formation of reactive intermediates where the boron atom interacts with palladium catalysts. This interaction is vital for achieving high efficiency in reactions such as Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in chemical reactions involves the formation of reactive intermediates facilitated by the presence of the boron and bromine atoms. In Suzuki-Miyaura coupling, the boron atom participates in the transmetalation step, while the bromine atom undergoes oxidative addition with the palladium catalyst . These steps are crucial for the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyridine-based boronic esters to highlight differences in reactivity, stability, and applications.

Structural and Electronic Comparisons

Research Findings

- Drug Synthesis : The title compound outperforms 5-bromo-3-Bpin-pyrrolo[2,3-b]pyridine (CID 164895535) in yield (>80% vs. 36%) for cholinergic drug intermediates due to its balanced steric profile .

- Catalytic Efficiency : In Suzuki-Miyaura couplings, the title compound achieves >90% conversion with Pd(PPh₃)₄, while 6-bromo-2-chloro-3-Bpin-pyridine requires harsher conditions (e.g., higher Pd loading) .

- Material Science : Unlike 3-Bpin-6-methoxy-2-methylpyridine, the title compound lacks luminescent properties but shows superior compatibility with electron-transport layers in OLEDs .

Biological Activity

6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound characterized by the presence of a bromine atom, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. This unique structure provides it with distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- IUPAC Name: this compound

- Molecular Formula: C12H17BBrNO2

- CAS Number: 1451391-32-4

- Physical Form: Colorless to yellow liquid or semi-solid

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the bromine and boron atoms. In particular:

- Transmetalation in Suzuki-Miyaura Coupling: The boron atom facilitates the transmetalation step while the bromine atom undergoes oxidative addition with palladium catalysts.

- Potential Inhibition of Kinases: The compound's structural features suggest it may interact with specific enzymes like DYRK1A or GSK-3β, potentially acting as an inhibitor.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies have focused on the compound's application in drug discovery and its interaction with various biological targets:

- DYRK1A Inhibition:

- GSK-3β Inhibition:

- Inflammatory Response Modulation:

Q & A

Q. Advanced

- ¹¹B NMR : Confirms boronate ester formation (δ ~30 ppm for pinacol boronate).

- X-ray crystallography : Resolves steric effects from the methyl and bromo substituents. Software like SHELXL or OLEX2 refines crystal structures, particularly for assessing dihedral angles between pyridine and borolane rings .

- HRMS (ESI+) : Validates molecular weight (expected [M+H]⁺: ~308.05).

How can reaction yields be improved during scale-up synthesis?

Q. Advanced

- Microwave reactors : Enhance reproducibility and reduce reaction times compared to conventional heating .

- Flow chemistry : Enables continuous processing for large-scale borylation.

- Purification : Use preparative HPLC for polar by-products or switch to orthogonal protecting groups (e.g., MIDA boronate) for easier isolation.

How do steric effects from the methyl and tetramethyl-dioxaborolane groups influence reactivity?

Advanced

The 2-methyl group introduces steric hindrance, slowing transmetalation in Suzuki coupling. Computational studies (DFT) predict reduced electron density at the boron center, which can be mitigated by:

- Electron-donating ligands (e.g., PtBu₃) to enhance Pd catalyst activity.

- Polar aprotic solvents (DMA or DMF) to stabilize the transition state.

Experimental validation via kinetic profiling (e.g., variable-temperature NMR) quantifies steric impacts .

What strategies mitigate air sensitivity during storage and handling?

Q. Basic

- Store under inert gas (argon) at 2–8°C to prevent boronate hydrolysis.

- Use anhydrous solvents (e.g., THF or DCM) for solubilization.

- Add stabilizers (e.g., BHT) to scavenge radicals in long-term storage .

How is computational modeling applied to predict reactivity trends?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution.

- Molecular docking : Screens potential biaryl products for drug-likeness (e.g., binding affinity to kinase targets).

Software packages like Gaussian or ORCA are used for these analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.